molecular formula C18H17F4N3O3 B609845 Unii-Y3hmf6G24B CAS No. 2007885-39-2

Unii-Y3hmf6G24B

Cat. No. B609845
M. Wt: 399.3456
InChI Key: ODGXXYXJORZPHE-ZIAGYGMSSA-N
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Description

PAT-1251 is a Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PAT-1251 showed LOXL2 IC50 = 0.074 μM;  > 400-fold selective over LOX. PAT-1251 was also potent against mouse, rat, and dog LOXL2 (average IC50 values of 0.10, 0.12, and 0.16 μM, respectively) . PAT-1251 also exhibits a reasonable CYP450 inhibition profile, with measured IC50 values of 1.8, 1.7, 2.4, 12, and 30 μM versus 1A2, 2C9, 2C19, 2D6, and 3A4, respectively.

Scientific Research Applications

Computational Fluid Dynamics in Ventilation Research

Computational fluid dynamics (CFD) has significantly impacted scientific research, particularly in the study of ventilation and indoor air science. With the substantial growth in computer hardware capabilities, CFD has become essential in researching and developing complex air distribution and ventilation systems in buildings. Challenges specific to CFD in building ventilation, including turbulence modelling, numerical approximation, and boundary conditions, are of particular interest. The integration of CFD with traditional experimental and theoretical methods is seen as a crucial approach in contemporary ventilation studies. The anticipated future of CFD includes tackling ventilation problems at the city scale (Li & Nielsen, 2011).

Higher Education for Sustainable Development

Research trends in higher education for sustainable development (HESD) have been systematically reviewed, emphasizing the need for HESD integration. This study outlines the topics of HESD research during the UN’s Decade of Education for Sustainable Development, comparing research trends with UNESCO’s strategic perspectives and identifying gaps between conducted research and UN policies. The findings highlight the importance of addressing environmental issues in HESD and the growing trend towards integrating sustainability into higher education (Wu & Shen, 2016).

Trends in Wetland Research

Wetland research, particularly concerning ecological engineering and ecosystem restoration, has seen a significant rise in the number of publications and citations. This review conducted a comprehensive analysis of global trends in wetland-related research from 1991 to 2008. Key issues include the increasing focus on water quality, constructed wetland biodiversity, and the role of wetlands in ecological research. The review also highlights the effectiveness of using article title, author keyword, and keyword plus analysis methods for mapping wetland research trends (Zhang et al., 2010).

Meta-Research in Calibrating the Scientific Ecosystem

Meta-research, or research-on-research, investigates efficiency, quality, and bias in the scientific ecosystem, with particular relevance due to concerns about the credibility of scientific literature. This paper introduces a translational framework involving identifying and investigating problems, developing solutions, and evaluating these solutions. Meta-research may guide the scientific ecosystem towards higher standards by providing empirical evidence that informs the iterative generation and refinement of reform initiatives (Hardwicke et al., 2019).

properties

IUPAC Name

[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22/h1-6,13-14,26H,7-9,23H2/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGXXYXJORZPHE-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lenumlostat

CAS RN

2098884-52-5
Record name PAT-1251
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098884525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAT-1251
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16735
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lenumlostat
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3HMF6G24B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.